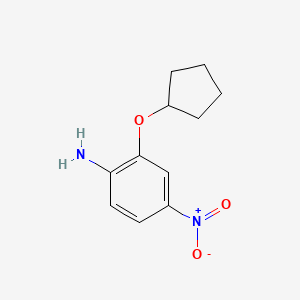

2-Cyclopentyloxy-4-nitro-phenylamine

Description

Significance in Organic Synthesis and Industrial Chemistry

Substituted anilines are of paramount importance in organic synthesis, serving as versatile intermediates for a vast range of more complex molecules. nih.gov They are foundational materials in the manufacturing of:

Dyes and Pigments: The diazotization of the amino group in anilines is a classic chemical transformation that leads to the formation of azo dyes, which constitute a large and commercially significant class of coloring agents.

Polymers: Aniline (B41778) derivatives are essential in the production of polymers such as polyurethanes and polyamides. For instance, they are used to manufacture isocyanates, which are key monomers for polyurethane synthesis. nih.gov

Pharmaceuticals: The aniline scaffold is present in numerous pharmaceutical drugs. The functional groups on the aniline ring can be tailored to interact with biological targets, leading to therapeutic effects.

Agrochemicals: Many herbicides, pesticides, and fungicides are synthesized from substituted anilines.

Nitroaromatic compounds are also crucial in industrial chemistry. nih.govwikipedia.org Their applications include:

Explosives: The presence of the nitro group, a strong electron-withdrawing group, imparts explosive properties to some aromatic compounds, such as trinitrotoluene (TNT). nih.gov

Chemical Intermediates: A primary industrial use of nitroaromatics is their reduction to form anilines. For example, nitrobenzene (B124822) is reduced on a large scale to produce aniline. chemguide.co.uklibretexts.org This conversion is a cornerstone of industrial organic synthesis.

Solvents and Other Applications: Certain nitroaromatics are used as solvents and in the synthesis of various other chemicals. nih.gov

Overview of Anilines with Ether and Nitro Substituents

The presence of both an ether group (like the cyclopentyloxy group) and a nitro group on an aniline ring significantly influences the compound's chemical properties.

Ether Substituents: Alkoxy groups (a type of ether) are generally considered electron-donating groups through resonance, which can increase the electron density of the aromatic ring. This increased electron density makes the ring more susceptible to electrophilic aromatic substitution reactions.

Nitro Substituents: In contrast, the nitro group is a strong electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position relative to itself. The electron-withdrawing nature of the nitro group also decreases the basicity of the aniline's amino group. researchgate.net

Contextualization of 2-Cyclopentyloxy-4-nitro-phenylamine within Aromatic Amine Chemistry

Based on its structure, "this compound" can be understood within the broader context of aromatic amine chemistry. It is a disubstituted nitroaniline. The synthesis of such a compound would likely involve a multi-step process. A plausible synthetic route could start with a commercially available precursor like 2-chloro-4-nitroaniline (B86195) or 1-chloro-2-cyclopentyloxy-4-nitrobenzene. The synthesis would likely involve a nucleophilic aromatic substitution to introduce the cyclopentyloxy group, followed by the reduction of a nitro group or the introduction of the amino group.

The chemical reactivity of "this compound" would be dictated by its three functional groups: the amino group, the cyclopentyloxy group, and the nitro group. The amino group could undergo reactions such as acylation and diazotization. The aromatic ring's reactivity towards further substitution would be influenced by the directing effects of all three substituents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

2-cyclopentyloxy-4-nitroaniline |

InChI |

InChI=1S/C11H14N2O3/c12-10-6-5-8(13(14)15)7-11(10)16-9-3-1-2-4-9/h5-7,9H,1-4,12H2 |

InChI Key |

GUGHHFNUDKQALU-UHFFFAOYSA-N |

SMILES |

C1CCC(C1)OC2=C(C=CC(=C2)[N+](=O)[O-])N |

Canonical SMILES |

C1CCC(C1)OC2=C(C=CC(=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclopentyloxy 4 Nitro Phenylamine and Analogues

Precursor Synthesis Strategies

The construction of the 2-Cyclopentyloxy-4-nitro-phenylamine framework begins with the synthesis of appropriately substituted aromatic precursors. This involves two key transformations: the introduction of the nitro group onto the aromatic ring and the formation of the cyclopentyloxy ether linkage. The sequence of these steps is crucial and dictated by the directing effects of the substituents.

Aromatic Nitration Techniques in Arylamine Synthesis

Aromatic nitration is a fundamental transformation for introducing a nitro group (—NO₂) onto an aromatic system. researchgate.net This group is not only a key feature of the target molecule but also serves as a versatile precursor to the amine functionality. researchgate.netnih.gov The electrophilic aromatic nitration is the most studied and industrially significant method. researchgate.net

Traditionally, nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid, the so-called "mixed acid" method. chemguide.co.uklibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. chemguide.co.uklibretexts.org The temperature of the reaction must be carefully controlled, typically kept below 50°C, to prevent multiple nitrations. libretexts.org

Modern synthetic strategies increasingly seek milder and more selective nitrating agents to improve functional group tolerance and reduce the use of harsh acids. researchgate.netdntb.gov.ua Bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) has been shown to be an effective and safer alternative for the nitration of anilines, often providing good yields and regioselectivity. researchgate.net Another approach involves N-nitrosaccharin, a bench-stable and recyclable reagent that acts as a controllable source of the nitronium ion, allowing for the mild nitration of a broad range of arenes and heteroarenes with excellent functional group compatibility. nih.gov C-H activation, often guided by directing groups, has also emerged as a powerful technique for achieving high regioselectivity in nitration reactions. researchgate.net

For a precursor to this compound, if starting with 2-cyclopentyloxyaniline, the ortho-, para-directing nature of the amine and ether groups would direct the incoming nitro group. However, direct nitration of anilines can be problematic, as the amine group is susceptible to oxidation and can be protonated in acidic media, forming an unreactive ammonium (B1175870) salt. core.ac.uk Therefore, protection of the amine group (e.g., as an amide) is often necessary before nitration.

Comparison of Aromatic Nitration Methods| Method | Reagents | Key Features |

|---|---|---|

| Mixed Acid | Conc. HNO₃ / Conc. H₂SO₄ | Classic, powerful method; harsh conditions, risk of over-nitration. chemguide.co.uklibretexts.org |

| Bismuth-Based | Bi(NO₃)₃·5H₂O / Acetic Anhydride (B1165640) | Milder, safer alternative avoiding strong acids; efficient for anilines. researchgate.net |

| N-Nitrosaccharin | N-Nitrosaccharin / Acid Catalyst | Bench-stable, recyclable reagent; mild conditions, excellent functional group tolerance. nih.gov |

| C-H Activation | Various (e.g., t-Butyl nitrite) / Metal Catalyst | High regioselectivity guided by directing groups. researchgate.net |

Etherification Strategies for Cyclopentyloxy Introduction

The introduction of the cyclopentyloxy group is typically accomplished via etherification, most commonly the Williamson ether synthesis or modern cross-coupling reactions. This involves the reaction of a phenol (B47542) precursor with a cyclopentyl electrophile (e.g., cyclopentyl bromide) or a cyclopentanol (B49286) with an activated aryl precursor.

The classic Williamson approach would involve deprotonating a phenolic precursor, such as 2-amino-5-nitrophenol (B90527), with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from cyclopentyl bromide.

More advanced methods include metal-catalyzed cross-coupling reactions. For instance, a nickel-catalyzed photoredox reaction using tert-butylamine (B42293) as a bifunctional additive can effectively couple aliphatic alcohols like cyclopentanol with aryl halides. uni-regensburg.de This approach is notable for its mild conditions and broad functional group tolerance. uni-regensburg.de Palladium-catalyzed reactions have also been developed that allow non-activated phenols to be used as nucleophiles in the allylation of allylic alcohols, and similar principles can be applied to alkylation. organic-chemistry.org Furthermore, Zn(OTf)₂-catalyzed coupling of phenols with unactivated tertiary alkyl bromides provides a route to sterically hindered ethers, a strategy adaptable to secondary alcohols like cyclopentanol. organic-chemistry.org

The choice of strategy depends on the available starting materials. It is often more feasible to perform the etherification on a precursor like 4-nitro-2-aminophenol or 2-chloro-4-nitrophenol (B164951) before the final transformation to the aniline (B41778).

Coupling and Formation of the Aniline Core

The final step in the synthesis of this compound is the formation of the aniline core. This can be achieved either by the reduction of a pre-existing nitro group or by forming the C-N bond directly through substitution or cross-coupling reactions.

Reductive Amination Pathways for Nitro Group Transformation

The reduction of an aromatic nitro group is a common and effective method for synthesizing anilines. organic-chemistry.org This transformation can be achieved using a variety of reagents and catalytic systems. organic-chemistry.orgnih.gov A classic laboratory method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of concentrated hydrochloric acid (HCl). chemguide.co.uklibretexts.orgyoutube.com The reaction proceeds by reducing the nitrobenzene (B124822) derivative to a phenylammonium ion, which is then neutralized with a base like sodium hydroxide (B78521) to yield the final phenylamine. chemguide.co.uklibretexts.org

Catalytic hydrogenation offers a cleaner, more atom-economical alternative. This involves reacting the nitroaromatic compound with hydrogen gas (H₂) over a metal catalyst, such as palladium (Pd), platinum (Pt), or Raney nickel (Ra-Ni). nih.gov These reactions are often performed under mild conditions and show high selectivity. frontiersin.org For instance, cobalt-rhodium heterobimetallic nanoparticles have been shown to catalyze the reductive amination of aldehydes with nitroaromatics under just 1 atm of H₂ at room temperature. organic-chemistry.org

Metal-free reduction methods are also gaining prominence. The use of tetrahydroxydiboron (B82485) in water provides a green and highly chemoselective method for reducing aromatic nitro compounds while tolerating sensitive functional groups. organic-chemistry.org

Selected Methods for Nitro Group Reduction| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Metal/Acid Reduction | Sn / Conc. HCl, then NaOH | Heat/Reflux | Classic, reliable method. libretexts.org |

| Catalytic Hydrogenation | H₂ / Pd, Pt, or Ni catalyst | Often mild (r.t., low pressure) | High yield, clean, wide functional group tolerance. organic-chemistry.org |

| Transfer Hydrogenation | HCOOH / Iridium complex | Aqueous medium | Environmentally friendly, efficient. organic-chemistry.org |

| Metal-Free Reduction | Tetrahydroxydiboron / Water | Room Temperature | Green solvent, highly chemoselective. organic-chemistry.org |

Cross-Coupling Reactions in Substituted Phenylamine Synthesis

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-heteroatom bonds. uni-regensburg.de Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become invaluable for the synthesis of anilines and their derivatives. acs.org

This methodology offers a versatile alternative to traditional methods like SₙAr, often with a broader substrate scope and milder reaction conditions. acs.org The synthesis of this compound could be envisioned by coupling an aryl halide or triflate, such as 1-bromo-2-cyclopentyloxy-4-nitrobenzene, with an amine nucleophile. The development of specialized phosphine (B1218219) ligands has been crucial to the success and versatility of these Pd-catalyzed N-arylation reactions. acs.org

More recent innovations include dual photoredox-cobalt catalysis for the dehydrogenative coupling of amines with cyclohexanones, providing direct access to substituted anilines from non-aromatic precursors. researchgate.net Nickel-catalyzed photoredox reactions have also proven effective for C-N bond formation, using a simple additive like tert-butylamine as both a ligand and a base, highlighting a move towards more cost-effective and sustainable catalytic systems. uni-regensburg.de

Stereoselective Synthesis and Chiral Resolution Techniques

The introduction of a chiral center in molecules containing a cyclopentyloxy-phenyl moiety can be achieved either through direct asymmetric synthesis, which creates a specific enantiomer, or by resolving a racemic mixture of the compound.

The direct synthesis of a single enantiomer of a cyclopentyloxy-phenyl compound would likely involve asymmetric catalysis. One potential, though not explicitly documented, approach could be an enantioselective etherification. This might involve the use of a chiral catalyst to control the stereochemical outcome of the reaction between a substituted nitrophenol and a cyclopentyl derivative.

Another theoretical strategy is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereoselective formation of a new chiral center. For instance, a chiral auxiliary could be attached to the cyclopentyl ring or the phenylamine, influencing the stereochemistry of a subsequent reaction, after which the auxiliary is removed.

Organocatalysis represents another avenue, where a small organic molecule is used as a chiral catalyst. For related structures, enantioselective reactions catalyzed by chiral phosphoric acids or prolinol derivatives have been successful in creating stereogenic centers with high enantiomeric excess.

Table 1: Potential Enantioselective Strategies for Cyclopentyloxy-Phenyl Compounds

| Strategy | Catalyst/Reagent Type | Potential Reaction |

| Asymmetric Catalysis | Chiral Metal Complex (e.g., Rh, Ru, Pd) | Asymmetric Hydrogenation or Cyclization |

| Chiral Auxiliary | Evans Oxazolidinones, Camphorsultams | Stereocontrolled Alkylation or Addition |

| Organocatalysis | Chiral Amines, Phosphoric Acids | Enantioselective Michael Addition or Alkylation |

This table is illustrative of general strategies and does not represent published data for the target compound.

Given the lack of specific enantioselective syntheses, the resolution of racemic intermediates stands as a viable method to obtain enantiomerically pure cyclopentyloxy-phenyl compounds. wikipedia.org

Classical Resolution via Diastereomeric Salt Formation

A widely used method for resolving racemic amines is the formation of diastereomeric salts with a chiral resolving agent. wikipedia.org For a racemic mixture of a cyclopentyloxy-phenylamine intermediate, a chiral acid such as tartaric acid or mandelic acid could be employed. The two resulting diastereomeric salts will have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the individual diastereomers can be treated with a base to liberate the pure enantiomers of the amine.

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Class |

| (+)-Tartaric Acid | Chiral Acid |

| (-)-Mandelic Acid | Chiral Acid |

| (+)-Camphorsulfonic Acid | Chiral Acid |

This table lists common resolving agents and does not imply their specific use has been reported for the target compound.

Chromatographic Resolution

Chromatographic techniques are powerful tools for the separation of enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method. Polysaccharide-based CSPs, for example, are known to resolve a wide range of racemic compounds, including aromatic amines. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation.

Gas chromatography (GC) with a chiral stationary phase can also be used, particularly for more volatile derivatives of the target compound.

Reaction Mechanisms and Pathways of 2 Cyclopentyloxy 4 Nitro Phenylamine

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and position of this substitution are heavily influenced by the groups already present on the ring. total-synthesis.com

Both the amine (-NH₂) and the cyclopentyloxy (-O-c-C₅H₉) groups are activating groups, meaning they make the aromatic ring more reactive towards electrophiles than benzene (B151609) itself. openstax.org They are also ortho, para-directors, guiding incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. youtube.comsaskoer.ca This is due to their ability to donate electron density to the ring through resonance, which stabilizes the positively charged intermediate (the arenium ion) formed during the reaction. lkouniv.ac.inlibretexts.org

The amine group is generally considered a more powerful activating group than the alkoxy group. In 2-Cyclopentyloxy-4-nitro-phenylamine, the positions available for substitution are C3, C5, and C6.

The amine group directs ortho to position 6 (the para position 4 is blocked).

The cyclopentyloxy group directs ortho to position 3 and para to position 5.

Considering the stronger activating effect of the amine group, electrophilic attack is most likely to be directed towards position 6. However, the combined directing effects and steric hindrance must be considered for any specific reaction.

Table 1: Directing Effects of Substituents on the Phenyl Ring

| Substituent Group | Electronic Effect | Reactivity Effect | Directing Preference |

|---|---|---|---|

| -NH₂ (Amine) | Electron-Donating (Resonance) | Activating | ortho, para |

| -O-c-C₅H₉ (Cyclopentyloxy) | Electron-Donating (Resonance) | Activating | ortho, para |

| -NO₂ (Nitro) | Electron-Withdrawing (Resonance & Inductive) | Deactivating | meta |

The nitro group (-NO₂) has a profound influence on the reactivity of the aromatic ring. It is a very strong deactivating group due to its powerful electron-withdrawing nature, which operates through both inductive and resonance effects. nih.govresearchgate.net This withdrawal of electron density makes the aromatic ring significantly less nucleophilic and therefore much less reactive towards electrophiles. openstax.org An -NO₂ substituent can make an aromatic ring more than 10 million times less reactive than benzene. openstax.org

The nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to it (C2 and C6 in this molecule). openstax.orgyoutube.com This occurs because the deactivating effect is strongest at the ortho and para positions, making the meta positions the least deactivated and thus the most favorable for attack.

In this compound, the strong deactivating effect of the nitro group counteracts the activating effects of the amine and cyclopentyloxy groups. This makes further electrophilic aromatic substitution on the ring challenging. Reactions like Friedel-Crafts alkylation and acylation are generally unsuccessful on rings bearing strongly deactivating groups like -NO₂ or on rings with amine groups that can react with the catalyst. libretexts.orgopenstax.orgreddit.com

Nucleophilic Reactivity of the Amine Functionality

The primary amine group (-NH₂) possesses a lone pair of electrons on the nitrogen atom, making it a nucleophile and a base. This allows it to undergo a variety of reactions.

Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, at low temperatures (0–5 °C) to form diazonium salts. libretexts.orgdoubtnut.com This process is known as diazotization. The resulting diazonium ion (-N₂⁺) is a versatile intermediate in organic synthesis.

For this compound, the presence of the electron-withdrawing nitro group decreases the nucleophilicity of the amine's nitrogen atom, making the diazotization reaction more difficult to achieve compared to aniline (B41778). lkouniv.ac.in Nevertheless, once formed, the diazonium salt can undergo various transformations where the dinitrogen gas (N₂) acts as an excellent leaving group.

Table 2: Common Transformations of Aryl Diazonium Salts

| Reaction Name | Reagent(s) | Product (Substituent replacing -N₂⁺) |

|---|---|---|

| Sandmeyer Reaction | CuCl / HCl | -Cl |

| CuBr / HBr | -Br | |

| CuCN / KCN | -CN | |

| Schiemann Reaction | HBF₄, heat | -F |

| Hydrolysis | H₂O, H⁺, heat | -OH |

| Gattermann Reaction | Cu powder, HCl/HBr | -Cl / -Br |

These reactions provide a powerful method for introducing a wide range of substituents onto the aromatic ring, which might be difficult to achieve through direct substitution. lkouniv.ac.in

The nucleophilic amine group readily reacts with acylating agents, such as acyl chlorides or acid anhydrides, to form N-substituted amides. This reaction is a common method for protecting the amine group or for synthesizing more complex amide structures.

Alkylation of the amine group with alkyl halides is also possible, leading to the formation of secondary and tertiary amines. However, polyalkylation is often a competing side reaction, which can make it difficult to isolate the desired mono-alkylated product. libretexts.org

A significant limitation arises in the context of Friedel-Crafts reactions. The basic amine group will react with the Lewis acid catalyst (e.g., AlCl₃) used in these reactions. libretexts.orgopenstax.org This acid-base reaction forms a positively charged ammonium (B1175870) salt on the ring, which is a strong deactivating group and prevents the desired electrophilic substitution from occurring. libretexts.org

Transformations of the Nitro Group

The nitro group is a versatile functional group that can be transformed into several other groups, most commonly an amine. nih.gov

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis, often employed in the preparation of dyes, pharmaceuticals, and other complex organic molecules. sci-hub.sesavemyexams.comchemguide.co.uk This reaction can be achieved using various reducing agents.

Table 3: Selected Reagents for the Reduction of Aromatic Nitro Groups | Reagent(s) | Conditions | | :--- | :--- | | Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Ni | Typically at room temperature and pressure | | Metal and Acid | Fe, HCl | Heating may be required | | | Sn, HCl | Heating under reflux libretexts.org | | | Zn, HOAc | 0 °C to room temperature researchgate.net |

For this compound, the reduction of the nitro group would yield 2-Cyclopentyloxy-benzene-1,4-diamine . This reaction is generally chemoselective, meaning the reducing agents will selectively reduce the nitro group without affecting the aromatic ring or the ether linkage. sci-hub.se

Selective Reduction Strategies (e.g., to Amino, Hydroxylamino)

The reduction of the nitro group on the aromatic ring is a fundamental transformation, offering a gateway to various other functional groups and molecular scaffolds. The process can be controlled to yield either the fully reduced amino group (–NH2) or the partially reduced hydroxylamino group (–NHOH).

The conversion of aromatic nitro compounds to their corresponding amines is a well-established process in organic synthesis. numberanalytics.commasterorganicchemistry.com Common methods involve catalytic hydrogenation or the use of stoichiometric metals in acidic media. masterorganicchemistry.comchemguide.co.uklibretexts.org For a substrate like this compound, these reductions would target the nitro group to produce 2-Cyclopentyloxy-benzene-1,4-diamine.

The general mechanism for nitro group reduction proceeds in a stepwise fashion. numberanalytics.comorientjchem.org The nitro group (Ar-NO2) is first reduced to a nitroso group (Ar-NO), which is then reduced to a hydroxylamino group (Ar-NHOH). The final step involves the reduction of the hydroxylamino intermediate to the amine (Ar-NH2). nih.govresearchgate.net

Catalytic Hydrogenation: This method employs catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) on a carbon support (e.g., Pd/C) with hydrogen gas (H2) or a hydrogen transfer agent like hydrazine (B178648) (N2H4) or formic acid. orientjchem.orgorganic-chemistry.org It is known for its high efficiency and clean reaction profiles. organic-chemistry.org

Metal-Acid Systems: A classic method involves the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, typically hydrochloric acid (HCl). chemguide.co.uklibretexts.org In these reactions, the metal acts as the electron donor to reduce the nitro group. libretexts.org

Selective reduction to the N-phenylhydroxylamine derivative is more challenging because it is an intermediate in the path to the more thermodynamically stable amine. mdpi.com Achieving this selectivity often requires milder reducing agents or carefully controlled reaction conditions, such as using specific catalysts (e.g., modified platinum or nickel/iridium systems) or reagents like sodium borohydride (B1222165) in specific solvent systems. mdpi.comnih.gov The choice of catalyst and reducing agent is crucial for controlling the reaction outcome. mdpi.com

Table 1: Common Reagents for Nitro Group Reduction

| Reducing System | Typical Products | Key Features | Reference(s) |

|---|---|---|---|

| H2, Pd/C | Aromatic Amine | High efficiency, common in industrial applications. | organic-chemistry.org |

| Fe, HCl | Aromatic Amine | Classical, cost-effective method. | masterorganicchemistry.comchemguide.co.uk |

| Sn, HCl | Aromatic Amine | Effective but can lead to complex tin byproducts. | chemguide.co.uklibretexts.org |

| NaBH4, Catalyst | Aromatic Amine or Hydroxylamine | Selectivity can be tuned by the catalyst and conditions. | nih.gov |

| Hydrazine (N2H4), Catalyst | Aromatic Amine or Hydroxylamine | Used as a hydrogen transfer reagent. | orientjchem.orgmdpi.com |

Influence of Nitro Groups on Intramolecular Cyclization Pathways

The nitro group significantly influences the reactivity of the parent molecule in cyclization reactions, both directly and indirectly. Its strong electron-withdrawing nature activates the aromatic ring for certain reactions, and its reduction product, the amino group, provides a key nucleophile for subsequent ring-forming steps. uni-rostock.desci-hub.se

Direct Influence: The electron-withdrawing effect of the nitro group can activate the aromatic ring towards nucleophilic attack, although this is less common for intramolecular cyclizations in this specific structure without an adjacent leaving group. More relevant is its ability to activate adjacent positions for certain radical or electrochemical cyclizations. uni-rostock.dersc.org

Indirect Influence via Reduction: The most significant role of the nitro group in intramolecular cyclization is as a precursor to the amine. The reduction of the 4-nitro group in this compound yields 2-Cyclopentyloxy-benzene-1,4-diamine. The newly formed amino group at the 4-position, along with the original amino group at the 1-position, can participate in cyclization reactions with appropriate dielectrophiles to form heterocyclic structures.

Furthermore, if the initial substrate were an ortho-nitroaniline, the reduction to a diamine is a classic route for forming fused heterocycles like benzimidazoles. rsc.org For instance, electrochemical methods have been developed for the reductive cyclization of o-nitroanilines, which proceed through the reduction of the nitro group followed by intramolecular condensation. rsc.org This highlights a common pathway where the nitro group's transformation is the key step enabling cyclization.

Reactivity of the Cyclopentyloxy Moiety

The cyclopentyloxy group is an ether linkage, which is generally stable and unreactive, making it a common feature in many molecules and a useful solvent. pressbooks.publibretexts.org However, under specific, typically harsh, conditions, this group can undergo cleavage or functionalization.

Cleavage Reactions of Cyclic Ethers in Substituted Aromatic Systems

The cleavage of ethers, particularly aryl alkyl ethers, is a well-documented reaction that typically requires strong acidic conditions. pressbooks.pubnumberanalytics.com The C-O bond of the ether is generally robust and resistant to attack by most bases and nucleophiles. pressbooks.pubwikipedia.org

The standard method for cleaving an ether like the cyclopentyloxy group from an aromatic ring involves refluxing with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.publibretexts.org Hydrochloric acid (HCl) is generally not effective. pressbooks.pub

The mechanism for the cleavage of an aryl alkyl ether proceeds via protonation of the ether oxygen by the strong acid, which creates a good leaving group. libretexts.orgmasterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻). In the case of this compound, the ether is attached to an sp²-hybridized aromatic carbon and an sp³-hybridized cyclopentyl carbon. Nucleophilic substitution (both SN1 and SN2) is highly unfavorable at an aromatic carbon. libretexts.orglibretexts.org Therefore, the cleavage will occur at the cyclopentyl-oxygen bond.

The reaction proceeds via an SN2 mechanism, where the halide ion attacks the less sterically hindered carbon of the protonated ether. pressbooks.publibretexts.org This results in the formation of a phenol (B47542) and an alkyl halide. For this specific molecule, the products would be 2-amino-5-nitrophenol (B90527) and bromocyclopentane (B41573) (or iodocyclopentane (B73287) if HI is used).

Table 2: Ether Cleavage Reaction Summary

| Substrate | Reagents | Mechanism | Products | Reference(s) |

|---|---|---|---|---|

| Aryl Alkyl Ether | HBr or HI (strong acid) | Protonation followed by SN2 attack on the alkyl carbon | Phenol + Alkyl Halide | libretexts.orglibretexts.org |

| Tertiary Alkyl Ether | Strong Acid (e.g., HBr, HI) | Protonation followed by SN1 or E1 | Tertiary Alkyl Halide + Alcohol, or Alkene + Alcohol | pressbooks.publibretexts.org |

| Diaryl Ether | HBr or HI | Generally unreactive to cleavage by acids | No reaction | libretexts.org |

Functionalization of the Cyclopentyl Ring

Directly functionalizing the saturated cyclopentyl ring while it is attached to the aromatic system is a significant synthetic challenge due to the high bond dissociation energy of C(sp³)–H bonds. rsc.org However, modern synthetic methods have made progress in this area, often utilizing directed C–H activation or radical-mediated processes.

Directed C–H Functionalization: This strategy involves using a directing group on the molecule to position a metal catalyst in close proximity to a specific C–H bond, enabling its selective cleavage and subsequent functionalization. While the amine or nitro groups on the aromatic ring could potentially act as directing groups, achieving regioselective functionalization on the remote cyclopentyl ring would be complex and require a specific catalyst system designed for such long-range activation. nih.gov

Radical-Mediated Functionalization: Another approach involves the generation of a radical species that can abstract a hydrogen atom from the cyclopentyl ring. For example, reactions like the Hofmann-Löffler-Freytag reaction involve a nitrogen-centered radical performing an intramolecular 1,5-hydrogen atom transfer (1,5-HAT) to generate a carbon-centered radical, which can then be functionalized. rsc.org Applying such a strategy to this compound would depend on generating a suitable radical precursor on the aromatic portion of the molecule that could reach the cyclopentyl C-H bonds.

The development of new synthetic methods is ongoing, but the functionalization of a simple, unactivated cyclopentyl ring in a complex molecule remains a non-trivial endeavor, often requiring specialized and substrate-specific conditions. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon and proton framework of a molecule. For 2-Cyclopentyloxy-4-nitro-phenylamine, a combination of ¹H, ¹³C, and heteronuclear NMR techniques would provide definitive evidence for its structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the cyclopentyl ring, and the amine protons. The aromatic region would likely show a complex splitting pattern due to the ortho, meta, and para relationships between the protons on the substituted benzene (B151609) ring. The chemical shifts of these aromatic protons are influenced by the electronic effects of the amine, nitro, and cyclopentyloxy substituents. For instance, the nitro group, being a strong electron-withdrawing group, would deshield adjacent protons, shifting their signals downfield. Conversely, the amine and ether groups are electron-donating, causing an upfield shift for protons in their vicinity.

In the ¹³C NMR spectrum, distinct resonances are expected for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative. The carbon atom attached to the nitro group (C-4) would appear significantly downfield due to the strong deshielding effect. The carbon bearing the amine group (C-1) and the one with the cyclopentyloxy group (C-2) would also have characteristic chemical shifts influenced by these substituents. mdpi.com The chemical shifts of the cyclopentyl carbons would be found in the aliphatic region of the spectrum. Low-temperature ¹³C NMR studies on substituted anilines have shown that it is possible to observe non-equivalence of ortho- and meta-carbons, providing insights into the rotational barriers around the C-N bond. researchgate.net

Heteronuclear NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for assembling the molecular structure. HSQC would correlate each proton signal with its directly attached carbon, while HMBC would reveal long-range (2-3 bond) correlations between protons and carbons. These correlations would unequivocally link the cyclopentyl group to the oxygen atom and confirm the substitution pattern on the aniline (B41778) ring. Furthermore, ¹⁵N NMR spectroscopy could provide valuable information, as the chemical shift of the nitrogen atom in anilines is sensitive to substituent effects and the degree of n-π interaction. nih.govacs.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (adjacent to NO₂) | ~8.0-8.2 | d |

| Aromatic H (between NH₂ and O-cyclopentyl) | ~6.8-7.0 | d |

| Aromatic H (adjacent to NH₂) | ~6.6-6.8 | dd |

| Amine (NH₂) | ~5.0-6.0 | br s |

| Cyclopentyloxy (CH-O) | ~4.5-4.8 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-NO₂ | ~140-145 |

| C-NH₂ | ~145-150 |

| C-O | ~150-155 |

| Aromatic CH | ~110-125 |

| Cyclopentyloxy (CH-O) | ~80-85 |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule. mt.comedinst.comtriprinceton.org

The IR and Raman spectra of this compound would be characterized by the vibrational modes of the nitro, amine, and ether functionalities.

Nitro Group (NO₂): The nitro group will exhibit two strong characteristic stretching vibrations in the IR spectrum. The asymmetric stretch typically appears in the range of 1500-1570 cm⁻¹, and the symmetric stretch is observed between 1300-1370 cm⁻¹. These bands are often intense and provide clear evidence for the presence of the nitro group.

Amine Group (NH₂): The primary amine group will show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations. researchgate.net A broad absorption in this region is indicative of hydrogen bonding. The N-H bending (scissoring) vibration is expected to appear around 1600-1650 cm⁻¹.

Ether Linkage (C-O-C): The C-O-C stretching vibrations of the cyclopentyloxy group will produce strong bands in the IR spectrum. The asymmetric C-O-C stretch is typically found in the 1200-1275 cm⁻¹ region, while the symmetric stretch appears around 1000-1100 cm⁻¹.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring will be observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring will give rise to a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 700-900 cm⁻¹ range.

Raman spectroscopy would provide complementary information. While the polar nitro and amine groups give strong IR signals, the more polarizable aromatic ring and C-C bonds of the cyclopentyl group may show more intense signals in the Raman spectrum. edinst.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300-3500 |

| Aromatic (C-H) | Stretch | 3000-3100 |

| Nitro (NO₂) | Asymmetric Stretch | 1500-1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300-1370 |

| Ether (C-O-C) | Asymmetric Stretch | 1200-1275 |

| Ether (C-O-C) | Symmetric Stretch | 1000-1100 |

| Amine (N-H) | Bend | 1600-1650 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. wikipedia.org

High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion of this compound, allowing for the determination of its elemental composition.

The fragmentation of nitroaromatic compounds in mass spectrometry is well-documented. nih.govnih.gov Common fragmentation pathways for this compound under electron ionization (EI) would likely involve:

Loss of the Nitro Group: A prominent fragmentation pathway is the loss of the nitro group as NO₂ (46 Da) or NO (30 Da).

Cleavage of the Ether Bond: The C-O bond of the ether can undergo cleavage. This could involve the loss of the cyclopentyl radical (C₅H₉, 69 Da) or the cyclopentyloxy radical (C₅H₉O, 85 Da). Alpha-cleavage adjacent to the oxygen atom is also possible.

Fragmentation of the Cyclopentyl Ring: The cyclopentyl ring itself can undergo fragmentation, leading to the loss of smaller neutral molecules like ethene (C₂H₄, 28 Da).

Fission of the Aromatic Ring: Subsequent fragmentation of the aromatic ring can occur after the initial losses, leading to smaller charged fragments. youtube.com

The analysis of these fragmentation patterns allows for the piecing together of the molecular structure, confirming the presence and connectivity of the various functional groups.

Table 4: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment |

|---|---|

| [M]+ | Molecular Ion |

| [M-46]+ | Loss of NO₂ |

| [M-30]+ | Loss of NO |

| [M-69]+ | Loss of C₅H₉ |

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. nih.govresearchgate.netuned.esresearchgate.net

The crystal structure would reveal the conformation of the cyclopentyl ring and its orientation relative to the aniline ring. It would also provide detailed information about intermolecular interactions, such as hydrogen bonding involving the amine and nitro groups, which govern the packing of the molecules in the crystal lattice. researchgate.net While no specific crystal structure for this compound has been reported, data from structurally related nitroanilines and aromatic ethers can provide insights into the expected molecular geometry and packing motifs.

Analysis of "this compound" Reveals a Gap in Current Scientific Literature

A thorough investigation into the chemical compound "this compound" has revealed a significant lack of publicly available scientific data. Extensive searches of chemical databases and scholarly articles yielded no specific studies detailing the advanced spectroscopic characterization or structural elucidation of this particular molecule.

While research exists for structurally related compounds, such as various nitrobenzene (B124822) derivatives and other nitrophenylamines, no crystallographic data, conformational analysis, or in-depth examination of intermolecular interactions could be found for this compound itself. This indicates that the compound has likely not been a subject of detailed structural investigation, or at least, such studies have not been published in accessible scientific literature.

Consequently, the requested detailed article focusing on the conformation and intermolecular interactions within the crystal lattice of this compound cannot be generated at this time due to the absence of foundational research and empirical data. Further experimental work, including X-ray crystallography and advanced spectroscopic analyses, would be required to provide the information necessary to construct such an article.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the molecular geometry and electronic properties of 2-Cyclopentyloxy-4-nitro-phenylamine. By solving approximations of the Schrödinger equation, these methods determine the most stable atomic arrangement (optimized geometry) and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for optimizing the geometry of organic molecules like this compound. The B3LYP functional is a commonly used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.govnih.gov When paired with a basis set such as 6-311++G(d,p), it provides a robust level of theory for calculating optimized structural parameters and energies. nih.govmdpi.com

For a molecule like this compound, DFT calculations would yield precise bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state. For instance, studies on similar molecules like 4-nitroaniline (B120555) have demonstrated that optimized geometrical parameters obtained by the B3LYP method show excellent agreement with experimental X-ray diffraction data. researchgate.net The calculations would also determine key energetic properties, such as the total energy of the molecule, which is indicative of its thermodynamic stability.

Table 1: Representative Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) (Note: The following data is illustrative, based on typical values for substituted nitroanilines, as specific published data for this compound is not available.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-NO₂ | ~1.45 Å |

| C-NH₂ | ~1.39 Å | |

| C-O (ether) | ~1.37 Å | |

| N-O (nitro) | ~1.23 Å | |

| Bond Angle | O-N-O (nitro) | ~124° |

| C-C-NH₂ | ~121° | |

| C-O-C (ether) | ~118° | |

| Dihedral Angle | C-C-N-O (nitro group twist) | ~0-5° |

Hartree-Fock (HF) is another fundamental ab initio method used in computational chemistry. scholarsresearchlibrary.comresearchgate.net Unlike DFT, the HF method does not include electron correlation in its basic formulation, which can affect the accuracy of the results. scholarsresearchlibrary.com However, it serves as a crucial starting point for more advanced, correlation-corrected ab initio methods. For aromatic systems, comparing HF results with DFT calculations can be instructive. researchgate.net Generally, HF calculations might predict slightly different bond lengths and energies. While DFT methods often provide results that align better with experimental values for many systems, HF remains a valuable tool for providing a baseline theoretical description. scholarsresearchlibrary.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgtaylorandfrancis.com The energies and shapes of these orbitals provide critical information about the molecule's ability to donate or accept electrons, which governs its behavior in chemical reactions.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's capacity as an electron donor. taylorandfrancis.com Conversely, the LUMO is the innermost orbital without electrons and relates to its ability to act as an electron acceptor. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular reactivity and stability. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com A small energy gap indicates that the molecule is more polarizable and more reactive, facilitating intramolecular charge transfer. researchgate.netnih.gov In molecules like this compound, the presence of both an electron-donating group (amine) and an electron-withdrawing group (nitro) suggests that intramolecular charge transfer is a significant electronic feature, which would be reflected in a relatively small HOMO-LUMO gap. researchgate.netresearchgate.net DFT calculations are commonly used to compute the energies of these frontier orbitals. nih.gov

Table 2: Representative FMO Parameters for this compound (Note: The following data is illustrative and represents typical values for similar compounds.)

| Parameter | Predicted Energy (eV) |

| HOMO Energy (E_HOMO) | ~ -6.5 eV |

| LUMO Energy (E_LUMO) | ~ -2.3 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.2 eV |

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, providing a theoretical spectrum that can be used to interpret and assign experimental data.

Theoretical vibrational frequency analysis is a powerful tool for understanding the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, it is possible to determine the frequencies and intensities of the fundamental vibrational modes. scholarsresearchlibrary.com These calculations are typically performed at the same level of theory used for geometry optimization, such as DFT with the B3LYP functional. nih.govnih.gov

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. scholarsresearchlibrary.com To improve agreement with experimental data, these computed frequencies are typically multiplied by a scaling factor, which for the B3LYP/6-311++G(d,p) level of theory is often around 0.96. nih.gov The analysis not only provides the frequency of each vibrational mode but also allows for a detailed assignment of these modes, such as C-H stretching, N-O symmetric stretching, or C-N bending, through the analysis of the Potential Energy Distribution (PED). nih.govmdpi.com This allows for the unambiguous interpretation of experimental IR and Raman spectra. scholarsresearchlibrary.com

Theoretical Prediction of Electronic Spectra

The electronic absorption spectrum of a molecule provides fundamental insights into its electronic structure and potential applications, particularly in fields like materials science and photochemistry. For this compound, a comprehensive understanding of its electronic transitions can be achieved through computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). researchgate.netcecam.org While direct experimental or computational data for this specific compound is not available in the public domain, its spectral properties can be reliably inferred from theoretical studies on analogous structures, such as para-nitroaniline (pNA) and its derivatives. ulisboa.ptresearchgate.netchemrxiv.org

The structure of this compound is characterized by a "push-pull" system, where the amino (-NH₂) and cyclopentyloxy (-OC₅H₉) groups act as electron-donating groups (EDG), and the nitro (-NO₂) group serves as a strong electron-withdrawing group (EWG). This arrangement leads to significant intramolecular charge transfer (ICT) upon electronic excitation. chemrxiv.org

Theoretical calculations on pNA, a prototypical D-π-A (Donor-π-Acceptor) molecule, show that its absorption spectrum is dominated by a strong band in the UV-visible region. chemrxiv.orgchemrxiv.org This primary absorption band corresponds to a HOMO→LUMO (Highest Occupied Molecular Orbital → Lowest Unoccupied Molecular Orbital) π→π* transition, which has a significant charge transfer character from the electron-donating amino group and the phenyl ring to the electron-withdrawing nitro group. chemrxiv.org The introduction of an alkoxy group, such as the cyclopentyloxy group at the ortho position to the amine, is expected to further enhance the electron-donating capacity of the system, leading to a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to pNA. researchgate.netresearchgate.net

TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to predict the excitation energies, oscillator strengths (f), and the nature of the electronic transitions. researchgate.net For analogous alkoxy-nitroaniline systems, the main electronic transitions are typically characterized by contributions from the HOMO, LUMO, and adjacent orbitals. The predicted electronic spectra data for relevant model compounds are summarized in the table below, illustrating the expected spectral characteristics.

Interactive Table: Theoretical Electronic Spectra Data for Analogous Compounds

| Compound | Method/Basis Set | Predicted λmax (nm) | Oscillator Strength (f) | Dominant Orbital Transition | Reference |

| p-Nitroaniline | ADC(2)//def2-TZVPD (Gas Phase) | 291 | 0.230 | HOMO → LUMO (π→π, ICT) | chemrxiv.org |

| p-Nitroaniline | ADC(2)//def2-TZVPD (in Cyclohexane) | 308 | 0.283 | HOMO → LUMO (π→π, ICT) | chemrxiv.org |

| o-Nitroaniline | MIM-MO (Vapour Phase) | 385 | 0.070 | ICT & Local Excitation | ulisboa.pt |

| 2,5-Dimethoxyaniline Azo Dye | TD-DFT (in Methanol) | ~541 | Not specified | π→π* | researchgate.net |

The solvent environment also plays a crucial role in the electronic spectra of push-pull systems. Theoretical models incorporating solvent effects, such as the Polarizable Continuum Model (PCM), predict a significant redshift in polar solvents due to the stabilization of the more polar excited state relative to the ground state. chemrxiv.orgchemrxiv.org Therefore, the electronic spectrum of this compound in a polar solvent is expected to show a further shift to longer wavelengths.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry offers powerful tools to model reaction pathways and analyze transition states, providing a molecular-level understanding of reaction mechanisms, kinetics, and thermodynamics. For this compound, a plausible synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This could entail, for example, the reaction of a precursor like 2-chloro-5-nitroaniline (B146338) with sodium cyclopentoxide.

The mechanism of SNAr reactions can be computationally elucidated using methods like Density Functional Theory (DFT). researchgate.netrsc.org These calculations map the potential energy surface of the reaction, identifying stationary points corresponding to reactants, intermediates, transition states, and products. The SNAr mechanism is classically described as a two-step addition-elimination process involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. scranton.edu

However, recent computational and experimental studies have shown that some SNAr reactions can proceed through a concerted mechanism (cSNAr), where bond formation and bond cleavage occur in a single step, bypassing a stable intermediate. nih.govrsc.org DFT calculations can distinguish between these pathways by searching for intermediates and analyzing the nature of the transition state. For a stepwise reaction, two transition states separated by an intermediate would be located on the potential energy surface. For a concerted reaction, only a single transition state connecting reactants and products would be found. nih.gov

In the context of synthesizing this compound, computational modeling would involve:

Reactant Modeling : Optimizing the geometries of the reactants (e.g., 2-chloro-5-nitroaniline and the cyclopentoxide anion).

Transition State Search : Locating the transition state structure(s) for the nucleophilic attack and/or the departure of the leaving group. This is often the most computationally intensive step.

Intermediate and Product Modeling : Optimizing the structures of any potential intermediates (Meisenheimer complex) and the final product, this compound.

Frequency Calculations : Performing vibrational frequency calculations to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency corresponding to the reaction coordinate.

Studies on similar SNAr reactions have used DFT functionals like B3LYP with basis sets such as 6-31G(d,p) to model these pathways, often including a continuum solvent model to simulate reaction conditions more accurately. researchgate.net The presence of the electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack, a factor that is well-captured in these theoretical models. nih.gov

Once the reaction pathway is mapped, theoretical models provide critical kinetic and thermodynamic data. The key parameters derived from these calculations are the activation energy (Eₐ) and the reaction enthalpy (ΔHᵣ).

Activation Energy (Eₐ) : This is the energy difference between the transition state and the reactants. It is the primary determinant of the reaction rate. A lower activation energy implies a faster reaction. In a multi-step reaction, the step with the highest activation energy is the rate-determining step (RDS). researchgate.net Computational studies on related SNAr reactions have calculated activation barriers to identify the RDS, which is often the initial addition of the nucleophile. nih.gov

Reaction Enthalpy (ΔHᵣ) : This is the energy difference between the products and the reactants. A negative ΔHᵣ indicates an exothermic reaction, which is thermodynamically favorable, while a positive value signifies an endothermic reaction.

Computational studies on analogous reactions provide valuable benchmarks. For instance, the hydrogenation of nitrobenzene (B124822) to aniline (B41778), another key transformation of a nitroaromatic compound, has been modeled using DFT, revealing that the hydrogenation processes are almost entirely exothermic. rsc.org In the context of SNAr, calculations for the reaction of pyridinium (B92312) ions showed variable negative entropies of activation, highlighting the complexity of solvation effects on the transition state. nih.gov

Interactive Table: Illustrative Kinetic and Thermodynamic Data from Theoretical Models of Analogous Reactions

| Reaction Step / System | Method | Calculated Parameter | Value | Implication | Reference |

| Oxidative Cyclization of 2-Nitroaniline (RDS) | B3LYP/6-31G(d,p) | Activation Barrier | ~18 kcal/mol | Identifies the rate-determining step | researchgate.net |

| Hydrogenation of Phenylhydroxylamine (RDS) | DFT | Activation Energy | 39.89 kcal/mol | High barrier for the rate-limiting step | rsc.org |

| Hydrodehalogenation of Iodoarenes (cSNAr) | DFT | Activation Energy | 20.9 kcal mol⁻¹ | Feasible concerted pathway | nih.gov |

| SNAr on N-methylpyridinium | Experimental/Theory | TΔS‡ | 0.9 to 6.6 kcal/mol | Variable and significant entropy effects | nih.gov |

These theoretical kinetic and thermodynamic data are essential for optimizing reaction conditions and understanding the underlying factors that control the synthesis of complex molecules like this compound.

Derivatization Strategies and Analogue Synthesis for Academic Research

Design and Synthesis of Functionalized Derivatives for Chemical Studies

The inherent reactivity of the amine, nitro, and ether functionalities allows for targeted modifications to systematically study structure-activity relationships or to generate novel chemical entities.

Amidation and Sulfonamidation of the Amine Functionality

The primary amine group in 2-Cyclopentyloxy-4-nitro-phenylamine is a potent nucleophile, making it an ideal site for acylation reactions to form amides and sulfonamides. These reactions are fundamental in medicinal chemistry and materials science for modulating properties such as solubility, stability, and intermolecular interactions.

Amidation is typically achieved by reacting the amine with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. Similarly, sulfonamidation involves the reaction of the amine with a sulfonyl chloride. These transformations convert the basic amine into a neutral, more sterically hindered functional group, which can significantly alter the molecule's chemical behavior. A variety of acylating and sulfonylating agents can be employed to introduce a wide range of substituents. nih.govresearchgate.netnih.gov

| Reaction Type | Reagent Class | Specific Example | Potential Product |

|---|---|---|---|

| Amidation | Acyl Chloride | Acetyl Chloride | N-(2-Cyclopentyloxy-4-nitrophenyl)acetamide |

| Amidation | Acyl Chloride | Benzoyl Chloride | N-(2-Cyclopentyloxy-4-nitrophenyl)benzamide |

| Sulfonamidation | Sulfonyl Chloride | p-Toluenesulfonyl Chloride (TsCl) | N-(2-Cyclopentyloxy-4-nitrophenyl)-4-methylbenzenesulfonamide |

| Sulfonamidation | Sulfonyl Chloride | Methanesulfonyl Chloride (MsCl) | N-(2-Cyclopentyloxy-4-nitrophenyl)methanesulfonamide |

Modifications of the Nitro Group for Diverse Chemical Functionalities

The aromatic nitro group is one of the most versatile functional groups in organic synthesis, serving as a precursor to numerous other functionalities. Its strong electron-withdrawing nature also significantly influences the reactivity of the aromatic ring.

The most common transformation of the nitro group is its reduction to a primary amine. This creates a diamino-phenylene scaffold, opening up further derivatization possibilities. A variety of reducing agents can accomplish this, with the choice of reagent depending on the desired chemoselectivity and the presence of other functional groups. sci-hub.se Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is highly efficient. commonorganicchemistry.com Chemical reductants such as tin(II) chloride (SnCl₂) in concentrated HCl, or iron (Fe) powder in acetic acid, provide milder alternatives that are tolerant of many functional groups. commonorganicchemistry.comacs.org Sodium sulfide (B99878) (Na₂S) can also be used, sometimes offering selectivity in polynitrated compounds. commonorganicchemistry.com Under controlled conditions, partial reduction to the corresponding N-arylhydroxylamine can also be achieved. organic-chemistry.orgnih.gov

| Transformation | Reagent/Conditions | Product |

|---|---|---|

| Full Reduction | H₂, Pd/C | 4-Cyclopentyloxybenzene-1,2-diamine |

| Full Reduction | Fe, HCl or CH₃COOH | 4-Cyclopentyloxybenzene-1,2-diamine |

| Full Reduction | SnCl₂, HCl | 4-Cyclopentyloxybenzene-1,2-diamine |

| Partial Reduction | Controlled reduction (e.g., Zn, NH₄Cl) | N-(2-Cyclopentyloxy-4-aminophenyl)hydroxylamine |

Transformations on the Cyclopentyl Ring of the Ether Moiety

Modifying the cyclopentyl ring of the ether moiety is challenging due to its general inertness. The C-H bonds of the cycloalkane are unactivated, and the aryl ether C-O bond is very stable. However, a few strategies could be explored under specific research contexts.

One potential avenue is free-radical halogenation on the cyclopentyl ring using reagents like N-bromosuccinimide (NBS) with a radical initiator. This would likely lead to a mixture of mono-halogenated products at various positions on the ring. A more drastic transformation would be the cleavage of the ether bond. Aryl ethers are notoriously difficult to cleave, but strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can break the alkyl C-O bond via an Sₙ2 or Sₙ1 mechanism, which would yield 2-amino-5-nitrophenol (B90527) and the corresponding cyclopentyl halide. wikipedia.orglongdom.orglibretexts.orgpressbooks.pub The C(aryl)-O bond would remain intact as nucleophilic substitution on an sp² carbon is highly unfavorable. libretexts.org

| Transformation Type | Reagent/Conditions | Potential Product(s) | Notes |

|---|---|---|---|

| Radical Halogenation | NBS, AIBN (initiator) | 2-(Halocyclopentyloxy)-4-nitro-phenylamine | Likely to produce a mixture of isomers. |

| Ether Cleavage | Conc. HBr or HI, heat | 2-Amino-5-nitrophenol and Cyclopentyl Bromide/Iodide | Harsh conditions required; cleaves the alkyl-oxygen bond. longdom.orglibretexts.org |

Scaffold Diversification through Peripheral Modifications

Beyond direct functional group transformations, the core aromatic scaffold can be further diversified by adding new substituents or by using the existing functional groups as handles to build larger, more complex molecules.

Introduction of Additional Substituents on the Aromatic Ring

The introduction of new substituents onto the benzene (B151609) ring via electrophilic aromatic substitution (EAS) is governed by the directing effects of the groups already present. libretexts.orgstackexchange.com In this compound, there are three substituents to consider:

-NH₂ (amino): A strongly activating, ortho/para-directing group. msu.edu

-O-c-C₅H₉ (cyclopentyloxy): An activating, ortho/para-directing group.

-NO₂ (nitro): A strongly deactivating, meta-directing group. chemistrysteps.com

The directing influences of these groups must be considered in concert. The powerful activating amino group will dominate the reaction's regioselectivity. libretexts.org The positions open for substitution are C3, C5, and C6. The amino group strongly directs an incoming electrophile to position C6 (ortho). The cyclopentyloxy group directs to positions C3 (ortho) and C5 (para). The nitro group directs to position C6 (meta). The combined effects suggest that substitution is most likely to occur at positions C5 and C6, which are activated by the alkoxy and amino groups, respectively. Position C3 is sterically hindered, being located between two existing substituents. stackexchange.com Reactions like halogenation could therefore yield specific isomers. For instance, chlorination or bromination would be expected to yield primarily 5-halo and/or 6-halo derivatives. nih.govcore.ac.uk

| Reaction Type | Reagent/Conditions | Predicted Major Product(s) |

|---|---|---|

| Halogenation | Br₂ in CH₃COOH | 5-Bromo-2-cyclopentyloxy-4-nitrophenylamine and/or 6-Bromo-2-cyclopentyloxy-4-nitrophenylamine |

| Halogenation | N-Chlorosuccinimide (NCS) | 5-Chloro-2-cyclopentyloxy-4-nitrophenylamine and/or 6-Chloro-2-cyclopentyloxy-4-nitrophenylamine |

| Sulfonation | Fuming H₂SO₄ | 3-Amino-4-cyclopentyloxy-6-nitrobenzenesulfonic acid |

Synthesis of Conjugates and Polymeric Analogues

The functional groups on this compound serve as excellent handles for synthesizing molecular conjugates or for creating polymeric materials.

The primary amine is particularly useful for conjugation. It can be reacted with carboxylic acids (often activated as esters or acyl chlorides) to form amide linkages, connecting the core scaffold to other molecules of interest, such as fluorophores, biotin (B1667282) tags for biochemical studies, or other pharmacologically active structures. nih.govnih.gov

Furthermore, the aniline (B41778) moiety itself can be polymerized. Oxidative polymerization of aniline and its derivatives is a well-established method for producing polyanilines, a class of conducting polymers. rsc.orgresearchgate.net By subjecting this compound to an oxidant like ammonium (B1175870) persulfate in an acidic medium, it is theoretically possible to synthesize a substituted polyaniline. rsc.orgmdpi.com The cyclopentyloxy and nitro substituents would remain on the polymer backbone, significantly influencing the polymer's solubility, morphology, conductivity, and thermal stability compared to unsubstituted polyaniline.

| Synthesis Type | Methodology | Potential Application/Product Type |

|---|---|---|

| Molecular Conjugation | Amide bond formation via the amine group | Fluorescently-labeled probes, biotinylated derivatives, hybrid drug molecules. |

| Polymer Synthesis | Oxidative chemical polymerization of the aniline | Substituted polyaniline with unique electronic and physical properties. nih.govresearchgate.net |

Advanced Analytical Derivatization for Spectroscopic Enhancement

For compounds that lack inherent properties conducive to sensitive detection, such as a strong chromophore or fluorophore, chemical derivatization is an indispensable tool. thermofisher.com This process involves modifying the analyte's chemical structure to improve its compatibility with chromatographic systems, enhance detector response, or facilitate structural elucidation. jfda-online.com In the case of this compound, the primary amine functionality is the most common target for derivatization reactions aimed at improving analytical sensitivity.

Reagents for Improved Chromatographic Detection

A variety of derivatization reagents can be employed to augment the detection of aromatic amines like this compound in both gas chromatography (GC) and high-performance liquid chromatography (HPLC). The goal is typically to introduce a moiety that is highly responsive to a specific detector.

For GC analysis, derivatization is often used to increase the volatility and thermal stability of the analyte. researchgate.net Reagents that form carbamates, sulfonamides, or acyl derivatives are commonly used. researchgate.net For instance, acylation with reagents like 2,3,4,5,6-pentafluorobenzoyl chloride (PFBOC) converts primary and secondary amines into derivatives suitable for GC-MS analysis with enhanced stability. researchgate.net

For HPLC, which is frequently used for non-volatile compounds, derivatization focuses on introducing tags that can be detected with high sensitivity by UV-Vis or fluorescence detectors. researchgate.net

Fluorescent Labeling : This is a highly sensitive method. Reagents like dansyl chloride react with both aliphatic and aromatic amines to yield stable, highly fluorescent sulfonamide derivatives. thermofisher.com Fluorescamine is another valuable reagent that is itself non-fluorescent but reacts rapidly with primary amines to form a fluorescent product, minimizing background signal. thermofisher.com More advanced reagents, such as 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA), have been developed for pre-column derivatization, allowing for detection limits in the nanomolar range and providing stable derivatives suitable for mass spectrometric identification. nih.gov

UV-Vis Labeling : Simple reagents can be used for colorimetric detection. For example, cinnamaldehyde (B126680) reacts with aromatic primary amines that have electron-donating groups to produce a yellow color, enabling rapid detection on thin-layer chromatography (TLC) plates. rsc.org

Ion-Pair Chromatography : An alternative to derivatization involves using ion-pair reagents in the mobile phase of reversed-phase HPLC. Reagents such as octylammonium salicyte can improve the retention and separation of aromatic amines on C18 columns. bohrium.com

Table 1: Derivatization Reagents for Enhanced Chromatographic Detection of Aromatic Amines

| Reagent Class | Example Reagent | Target Functional Group | Analytical Technique | Principle of Enhancement | Citation(s) |

| Acylating Agents | 2,3,4,5,6-Pentafluorobenzoyl chloride (PFBOC) | Primary/Secondary Amine | GC-MS | Increases volatility and thermal stability; introduces a fluorinated tag for potential electron capture detection. | researchgate.net |

| Sulfonyl Chlorides | Dansyl Chloride | Primary/Secondary Amine | HPLC-Fluorescence | Forms a highly fluorescent and stable sulfonamide derivative. | thermofisher.com |

| Fluorogenic Reagents | Fluorescamine | Primary Amine | HPLC-Fluorescence | Reagent is non-fluorescent; forms a fluorescent pyrrolinone derivative upon reaction. | thermofisher.com |

| Carboxylic Acid Fluorophores | 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) | Primary Amine | HPLC-Fluorescence/MS | Forms a stable, highly fluorescent derivative via condensation, compatible with MS detection. | nih.gov |

| Aldehydes | Cinnamaldehyde | Primary Amine | TLC | Forms a colored Schiff base (yellow spot), enabling simple colorimetric detection. | rsc.org |

| Ion-Pair Reagents | Octylammonium Salicyte | Amine (protonated) | HPLC-UV | Forms a neutral ion pair with the analyte, improving retention on reversed-phase columns. | bohrium.com |

Labeling Strategies for Mechanistic Investigations

To investigate the chemical or biological fate of this compound, labeling strategies are employed. These methods allow researchers to trace the molecule through complex reaction pathways or metabolic processes.

A primary strategy for mechanistic studies is isotopic labeling. This involves synthesizing the target compound or a derivatizing reagent with a stable, heavy isotope (e.g., ²H, ¹³C, ¹⁵N). The isotopically labeled analogue serves as an internal standard for highly accurate and precise quantification using mass spectrometry. researchgate.netsci-hub.se For example, a derivatization reagent can be synthesized in both a "light" (natural isotopic abundance) and "heavy" (isotopically enriched) form. By derivatizing the sample with the light reagent and spiking it with a known amount of a standard derivatized with the heavy reagent, precise quantification can be achieved via LC-MS/MS, a technique known as isotope-labeling derivatization. researchgate.net

Another key area of investigation for nitroaromatic compounds is their biotransformation. A common metabolic pathway is the reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. nih.gov Research into the degradation of nitroaromatic compounds often focuses on detecting these reduced amine metabolites. researchgate.netnih.gov Therefore, a valid strategy for mechanistic studies of this compound would involve developing analytical methods to detect its potential reduced metabolite, 2-Cyclopentyloxy-benzene-1,4-diamine. This resulting aromatic diamine could then be subjected to the derivatization strategies mentioned previously (e.g., with fluorescent labels) to enable sensitive detection and quantification, thereby providing insight into the metabolic fate of the parent compound. researchgate.net

Emerging Applications in Advanced Organic Materials and Methodologies

Utilization as Precursors in Advanced Polymer Synthesis

There is no specific research documented in scientific literature detailing the use of 2-Cyclopentyloxy-4-nitro-phenylamine as a monomer or precursor for the synthesis of advanced polymers.

Theoretically, its structure contains two functional groups amenable to polymerization:

The primary amine (-NH2) group could participate in step-growth polymerization to form polyamides, polyimides, or other related polymers.

The nitro (-NO2) group can be chemically reduced to a second amine group, yielding a diamine precursor, 2-Cyclopentyloxy-benzene-1,4-diamine . This resulting diamine could then be used to synthesize polymers such as polyamides or polyurethanes.

However, no studies have been published that demonstrate or investigate these potential polymerization pathways specifically for this compound.

Role in Dye Chemistry and Pigment Development

While the 4-nitroaniline (B120555) scaffold is a fundamental chromophore used extensively in dye synthesis, no specific studies have been found that utilize this compound for the development of dyes or pigments. taylorandfrancis.comwikipedia.org The core structure is a classic donor-acceptor system (amine group as donor, nitro group as acceptor) which imparts color.

The typical application for a compound of this nature would be as a diazo component. The primary amine could be treated with nitrous acid to form a diazonium salt. This salt would then be coupled with an electron-rich aromatic compound (the coupling component) to form a highly conjugated azo dye. wikipedia.orgchegg.com The specific shade of such a dye would be influenced by the electronic effects of the cyclopentyloxy group. Despite this well-established synthetic route for similar molecules, its application to this compound has not been reported.

Contribution to Novel Synthetic Reagents and Catalysts

An extensive search of chemical literature did not reveal any instances of this compound being used as a synthetic reagent or as a catalyst. Its structure does not lend itself to direct use as a common catalyst. However, it could potentially serve as a ligand precursor. The amine group could be modified to coordinate with metal centers, but no such research has been published.

Research on other nitroanilines has shown their use in catalytic reduction studies, often as model substrates to test the efficacy of new catalysts, rather than as catalysts themselves. researchgate.nettaylorandfrancis.com

Exploration in Optoelectronic Materials

There are no dedicated studies on the optoelectronic properties of this compound. Molecules with a donor-pi-acceptor (D-π-A) structure are of significant interest in materials science for their potential nonlinear optical (NLO) and other optoelectronic properties. The amine (donor) and nitro (acceptor) groups on the phenyl ring give this molecule a D-π-A framework.

For comparison, similar molecules like 4-methoxy-2-nitroaniline (B140478) have been investigated for their optical and photoelectrical characteristics for potential use in devices like photodetectors. researchgate.net However, the specific influence of the bulkier cyclopentyloxy group on properties such as charge transport, light absorption/emission, and thin-film morphology for this compound remains an unexplored area of research.

Framework for Studying Aromatic Ring Activation/Deactivation in Complex Systems

This compound presents a valuable, yet currently unexploited, model for studying the interplay of functional groups on an aromatic ring. The electronic nature of the ring is governed by the following competing effects:

Amino Group (-NH2): A powerful activating, ortho-, para-directing group due to resonance donation.

Nitro Group (-NO2): A strong deactivating, meta-directing group due to inductive and resonance withdrawal.

Cyclopentyloxy Group (-O-c-C5H9): An activating, ortho-, para-directing group due to resonance donation from the oxygen lone pairs, though its steric bulk would significantly influence reactivity at the adjacent ortho position.

No studies have been published that use this specific molecule to investigate electrophilic or nucleophilic aromatic substitution, or to quantify the combined electronic and steric effects of these particular substituents on reaction kinetics and regioselectivity.

Data Tables